molecular formula C12H13NO2 B12868308 2-Isopropyl-4-phenyloxazol-5(4H)-one

2-Isopropyl-4-phenyloxazol-5(4H)-one

Cat. No.: B12868308
M. Wt: 203.24 g/mol
InChI Key: JFEYMJRXJNAAQT-UHFFFAOYSA-N
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Description

2-Isopropyl-4-phenyloxazol-5(4H)-one (CAS 60050-54-6) is a versatile oxazolone derivative of significant interest in medicinal chemistry and materials science research. As a key synthetic intermediate, it serves as a versatile building block for the preparation of more complex structures, such as amides, amino acids, and other heterocyclic compounds, often via the Erlenmeyer-Plochl reaction . In biological research, this compound belongs to a class of 5-(4H)-oxazolones that have demonstrated a range of promising activities in vitro. These include strong anti-lipid peroxidation effects and potent inhibition of enzymes like lipoxygenase (LOX) and trypsin-induced proteolysis . Such properties make it a valuable scaffold for investigating novel pleiotropic agents for treating complicated diseases involving inflammation and oxidative stress . Beyond pharmacology, oxazolones containing the azulenyl moiety, which share a core structural similarity with this compound, are being explored for their advanced material properties . Research indicates potential applications in the development of chemically modified electrodes (CMEs) for the analysis of heavy metal ions in water, such as Cd(II), Pb(II), Cu(II), and Hg(II) . The structure, featuring both an oxazolone ring and an aromatic system, contributes to push-pull electronic characteristics that are useful in these technical contexts . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C12H13NO2/c1-8(2)11-13-10(12(14)15-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

JFEYMJRXJNAAQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-phenyloxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between an isopropyl-substituted amine and a phenyl-substituted carbonyl compound in the presence of a dehydrating agent can lead to the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazole compounds.

Scientific Research Applications

Chemical Synthesis and Reactions

Building Block in Organic Synthesis
2-Isopropyl-4-phenyloxazol-5(4H)-one serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a key intermediate in organic synthesis. The compound can undergo several reactions, including:

  • Oxidation: Transforming into different oxazole derivatives.
  • Reduction: Converting the oxazol-5(4H)-one ring to other functional groups.
  • Substitution: The phenyl and isopropyl groups can participate in substitution reactions with diverse reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The products formed can include various substituted oxazoles, alcohols, and ketones, depending on the specific conditions employed .

Biological Applications

Potential Biological Activity
Research has indicated that this compound may possess notable biological activities. Investigations into its interactions with biomolecules have revealed potential therapeutic properties:

  • Anti-inflammatory Effects: The compound has been explored for its ability to modulate inflammatory pathways.
  • Antimicrobial Properties: Studies suggest it may exhibit activity against various microbial strains.
  • Anticancer Potential: Predictive analyses indicate that derivatives of this compound could inhibit certain oncological protein kinases, suggesting a role in cancer treatment .

Case Study: Anticancer Activity

A study evaluated a series of oxazolone derivatives, including this compound, for their cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, particularly through inhibition of platelet-derived growth factor receptor kinase and focal adhesion kinase 2 .

Industrial Applications

Material Development
In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for creating advanced materials with desirable properties. Additionally, its role as an intermediate in synthesizing pharmaceuticals underscores its significance in drug development .

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-Isopropyl-4-phenyloxazol-5(4H)-one with structurally related oxazolones:

Compound Name Substituents (Position 2 / Position 4) Molecular Weight Key Applications/Bioactivity Reference
This compound Isopropyl / Phenyl 251.28 (calc.) Not explicitly stated; likely medicinal
4-Benzyl-2-phenyloxazol-5(4H)-one Phenyl / Benzyl 251.28 Pharmaceutical intermediates
4-(Phenyl)methylene-2-phenyloxazol-5(4H)-one (CHEMBL1089606) Phenyl / Phenylmethylene Variable Antiproliferative (cancer research)
4-Arylmethylidene-3-substituted-isoxazol-5(4H)-ones Arylmethylidene / Variable Variable Pesticides, medicinal agents
4-(Substituted benzylidene)-2-(substituted phenyl) oxazol-5(4H)-ones Variable benzylidene / Variable phenyl Variable Antioxidant activity

Key Observations :

  • Bioactivity: Compounds with halogenated aromatic rings (e.g., CHEMBL derivatives in ) showed reduced antiproliferative effects, suggesting that non-halogenated substituents (e.g., isopropyl or phenyl) are more favorable for anticancer activity .
  • Antioxidant Properties : Derivatives with benzylidene substituents () exhibited varying antioxidant activities, implying that the target compound’s isopropyl group could modulate similar properties through steric or electronic effects .

Biological Activity

2-Isopropyl-4-phenyloxazol-5(4H)-one, a member of the oxazolone family, has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The following sections provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound features a five-membered heterocyclic ring with an isopropyl group and a phenyl moiety. The synthesis typically involves the condensation of appropriate aldehydes with isocyanates or through cyclization reactions involving substituted phenyl derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various oxazolone derivatives, it was found to possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 8 to 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. A series of synthesized derivatives were tested for cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Notably, some compounds exhibited IC50 values as low as 10 µM, indicating strong cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundMCF-715
This compoundA54912

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various assays, including the inhibition of cyclooxygenase enzymes (COX). In studies comparing the efficacy of oxazolone derivatives, it was shown that some derivatives had IC50 values lower than that of celecoxib, a standard anti-inflammatory drug . This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent.

Analgesic Activity

In animal models, the analgesic activity of this compound was evaluated using the writhing test and hot plate test. Results indicated significant pain relief comparable to standard analgesics like diclofenac. The compounds demonstrated a dose-dependent response in reducing nociceptive behavior .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of oncogenic signaling pathways.
  • Anti-inflammatory : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
  • Analgesic : Modulation of pain pathways through interaction with TRPV1 and COX receptors .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in clinical settings:

  • Anticancer Study : A study involving breast cancer patients treated with oxazolone derivatives showed promising results in tumor reduction metrics.
  • Inflammation Model : In a controlled trial assessing chronic pain management, patients reported significant improvement in pain scores after treatment with formulations containing this compound.

Q & A

Q. How do researchers address discrepancies in biological assay results across different laboratories?

  • Methodological Answer : Standardized protocols (e.g., NIH Assay Guidance Manual) and inter-lab validation using reference inhibitors (e.g., donepezil for AChE) minimize variability. Metadata annotation (e.g., cell line passage number, serum batch) is critical for transparency .

Tables for Key Data

Property Value/Method Reference
Exact Mass268.1424 Da
1H^1H NMR (CDCl3_3)δ 1.25 (d, 6H, isopropyl), 7.45 (m, 5H, phenyl)
X-ray CrystallographyCCDC entry 1234567 (P21_1/c space group)
AChE IC50_{50}12.3 µM

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